9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione
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Overview
Description
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its wide range of applications in natural products, biologically active synthetic drug candidates, and optoelectronic materials . The structure of this compound includes a pyridoquinoxaline core, which is a fused ring system containing nitrogen atoms.
Preparation Methods
The synthesis of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of benzylamine with 2-chloroquinoxaline in the presence of a base can lead to the formation of the desired compound . Industrial production methods may involve the use of transition-metal-free catalysis to ensure a more environmentally friendly process .
Chemical Reactions Analysis
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions can be carried out using halogenating agents like bromine or chlorine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a biologically active compound with applications in drug discovery and development . Additionally, it is used in the development of optoelectronic materials due to its unique electronic properties .
Mechanism of Action
The mechanism of action of 9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
9-Benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione can be compared with other similar compounds such as pyrrolopyrazine derivatives and other quinoxaline-based compounds. These compounds share similar structural features but may differ in their biological activity and applications . For example, pyrrolopyrazine derivatives have shown significant antimicrobial and antiviral activities, while quinoxaline-based compounds are more commonly used in optoelectronic materials .
Properties
CAS No. |
62638-58-8 |
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Molecular Formula |
C19H14N2O3 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
9-benzyl-8-hydroxy-5H-pyrido[1,2-a]quinoxaline-6,10-dione |
InChI |
InChI=1S/C19H14N2O3/c22-17-11-16-18(23)20-14-8-4-5-9-15(14)21(16)19(24)13(17)10-12-6-2-1-3-7-12/h1-9,11,22H,10H2,(H,20,23) |
InChI Key |
BQNDCFHTNQDVTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C=C3C(=O)NC4=CC=CC=C4N3C2=O)O |
Origin of Product |
United States |
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